molecular formula C12H15NO2 B14231634 2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one CAS No. 457053-28-0

2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one

Cat. No.: B14231634
CAS No.: 457053-28-0
M. Wt: 205.25 g/mol
InChI Key: XMRRGLWNAQVZMK-UHFFFAOYSA-N
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Description

2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a cyclohexanone ring substituted with a hydroxy(pyridin-4-yl)methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-pyridylmethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the hydroxy(pyridin-4-yl)methyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridinyl group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

457053-28-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C12H15NO2/c14-11-4-2-1-3-10(11)12(15)9-5-7-13-8-6-9/h5-8,10,12,15H,1-4H2

InChI Key

XMRRGLWNAQVZMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=NC=C2)O

Origin of Product

United States

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